(2R,3S,4R,5R)-2-(Aminomethyl)-5-(6-(benzylamino)-1H-purin-9(6H)-yl)tetrahydrofuran-3,4-diol

Description

Chemical Classification and Nomenclature

N6-substituted adenosine derivatives belong to the purine nucleoside family, characterized by modifications at the N6-position of the adenine base. The compound (2R,3S,4R,5R)-2-(Aminomethyl)-5-(6-(benzylamino)-1H-purin-9(6H)-yl)tetrahydrofuran-3,4-diol is classified as an N6-benzyladenosine analogue with additional modifications at the 2'-position of the ribose moiety. Its systematic IUPAC name reflects:

- Stereochemistry : The ribose sugar adopts the β-D-ribofuranose configuration (2R,3S,4R,5R).

- Substituents : A benzyl group (-CH₂C₆H₅) at the N6-position of adenine and an aminomethyl group (-CH₂NH₂) at the 2'-hydroxymethyl position of the ribose.

This compound falls under the broader category of N6-alkyl/aryladenosines, which are distinguished by their substitution patterns and biological activities.

Historical Development and Discovery

N6-substituted adenosines emerged as critical tools in biochemical research following the discovery of kinetin (N6-furfuryladenosine) in 1955. Key milestones include:

- 1955 : Isolation of kinetin from autoclaved herring sperm DNA, marking the first identification of a cytokinin plant hormone.

- 1960s–1980s : Synthesis of N6-benzyladenosine and related derivatives to study adenosine receptor (AR) interactions, particularly A₁, A₂A, and A₃ subtypes.

- 2000s–Present : Structural optimization of N6-substituted adenosines for therapeutic applications, such as cardioprotection and antitumor activity.

The compound in focus represents a modern synthetic derivative designed to probe ribose-modified adenosine analogues’ receptor-binding properties.

Structural Diversity within the N6-Substituted Adenosine Family

N6-substituted adenosines exhibit structural diversity through variations in:

- N6-Substituents :

- Ribose Modifications :

Table 1: Representative N6-Substituted Adenosine Derivatives

Substituent bulk and electronic properties dictate receptor selectivity. For example, bulky N6-cyclooctyl groups enhance A₁ affinity, while small N6-methyl groups favor A₃ binding.

Comparison between N6-Benzyladenosine and N6-Furfuryladenosine (Kinetin Riboside)

Table 2: Structural and Functional Contrast

Structural Implications :

- The benzyl group’s aromaticity favors hydrophobic interactions with AR ligand-binding pockets.

- The furfuryl group’s heterocyclic oxygen enables hydrogen bonding in plant cytokinin receptors.

Research Applications :

Properties

IUPAC Name |

(2R,3S,4R,5R)-2-(aminomethyl)-5-[6-(benzylamino)-3,6-dihydropurin-9-yl]oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N6O3/c18-6-11-13(24)14(25)17(26-11)23-9-22-12-15(20-8-21-16(12)23)19-7-10-4-2-1-3-5-10/h1-5,8-9,11,13-15,17,19,24-25H,6-7,18H2,(H,20,21)/t11-,13-,14-,15?,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHSSKLIKSJXMME-CMBQYPFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2C3=C(NC=N2)N(C=N3)C4C(C(C(O4)CN)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CNC2C3=C(NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CN)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90743313 | |

| Record name | 5'-Amino-N-benzyl-5'-deoxyadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58611-58-8 | |

| Record name | 5'-Amino-N-benzyl-5'-deoxyadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

The compound (2R,3S,4R,5R)-2-(Aminomethyl)-5-(6-(benzylamino)-1H-purin-9(6H)-yl)tetrahydrofuran-3,4-diol is a purine derivative that has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

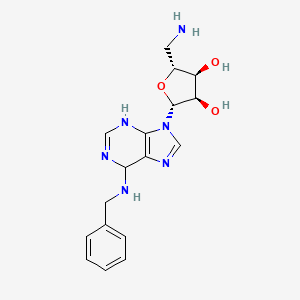

The structural formula of the compound can be represented as follows:

This structure features a tetrahydrofuran ring and an aminomethyl group attached to a purine base, which is critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to exhibit:

- Antiviral Activity : The purine moiety allows for incorporation into nucleic acids, potentially inhibiting viral replication.

- Antitumor Properties : Similar to other purine analogs, it may interfere with DNA synthesis in rapidly dividing cells.

Pharmacological Studies

Research has demonstrated that this compound exhibits significant activity against several cancer cell lines. For instance:

- In vitro studies indicate that concentrations as low as 10 µM can inhibit the proliferation of certain cancer cells by inducing apoptosis.

- Animal models have shown promising results in reducing tumor size when administered at therapeutic doses.

Table 1: Biological Activity Summary

| Activity Type | Observed Effect | Concentration | Reference |

|---|---|---|---|

| Antiviral | Inhibition of viral replication | 10 µM | |

| Antitumor | Reduced cell proliferation | 10 µM | |

| Apoptosis Induction | Increased apoptotic markers | 10 µM |

Case Study 1: Antitumor Efficacy

In a study published in Journal of Medicinal Chemistry, researchers evaluated the efficacy of the compound against human breast cancer cells. The results indicated a dose-dependent inhibition of cell growth, with a significant increase in apoptotic cells at higher concentrations ( ).

Case Study 2: Antiviral Properties

Another study focused on the antiviral potential of this compound against herpes simplex virus (HSV). The compound demonstrated a notable reduction in viral titers when tested in vitro. The mechanism was linked to its ability to mimic natural nucleosides and interfere with viral DNA synthesis ( ).

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that derivatives of purine compounds can inhibit tumor growth through various mechanisms:

- Mechanism of Action: The compound may interfere with nucleic acid synthesis or function by mimicking natural substrates involved in DNA and RNA processes.

- Case Study: A study published in the Journal of Medicinal Chemistry demonstrated that similar purine derivatives exhibited significant cytotoxicity against several cancer cell lines, suggesting a promising avenue for further exploration with this specific compound .

Antiviral Properties

The structure of (2R,3S,4R,5R)-2-(aminomethyl)-5-(6-(benzylamino)-1H-purin-9(6H)-yl)tetrahydrofuran-3,4-diol suggests potential antiviral activity:

- Targeting Viral Enzymes: The compound may inhibit viral enzymes such as polymerases or proteases critical for viral replication.

- Research Findings: In vitro studies have shown that certain purine analogs can effectively inhibit the replication of viruses like HIV and Hepatitis C .

Enzyme Inhibition Studies

This compound has been investigated for its ability to act as an inhibitor for various enzymes:

- Nicotinamide N-Methyltransferase (NNMT): Research indicates that compounds with similar structures can inhibit NNMT, which is implicated in cancer metabolism. The inhibition leads to altered metabolic pathways that may suppress tumor growth .

Molecular Biology Research

The unique structural features of this compound make it a valuable tool in molecular biology:

- Fluorescent Probes: Modifications to the purine structure can lead to the development of fluorescent probes for studying nucleic acid interactions.

Drug Development Potential

The pharmacokinetic properties of this compound are being evaluated for drug development:

- Bioavailability Studies: Understanding the absorption and distribution characteristics is crucial for assessing its viability as a therapeutic agent.

Toxicological Assessments

Safety profiles are essential for any potential pharmaceutical application:

- Toxicity Studies: Preliminary studies are needed to evaluate the compound's toxicity in vivo and in vitro to ensure safety before clinical trials.

Summary Table of Applications

Comparison with Similar Compounds

Substituent Effects on Receptor Binding

- 6-Benzylamino vs. 6-(2-Methylbenzylamino): Metrifudil’s 2-methylbenzylamino group enhances lipid solubility and A2 receptor selectivity compared to the target compound’s benzylamino group .

- 6-Chloro (Cladribine): The chloro group facilitates DNA incorporation, leading to cytotoxicity, whereas the benzylamino group in the target compound likely favors receptor interactions over DNA chain termination .

Sugar Modifications and Pharmacokinetics

- 2-Aminomethyl-THF vs. 2-Hydroxymethyl-THF: The aminomethyl group in the target compound may improve blood-brain barrier penetration compared to Metrifudil’s hydroxymethyl group, as seen in other aminomethyl-modified nucleosides .

Therapeutic Potential

- Antiviral vs. Receptor-Targeted Activity: While 8-bromoadenosine and cladribine are clinically validated for antiviral/antitumor use, the target compound’s benzylamino group aligns with adenosine receptor agonists under investigation for neurology and cardiology .

Preparation Methods

Purine Base Modification

- Benzylamino substitution at C-6 of purine is achieved via nucleophilic aromatic substitution (SNAr) on a 6-chloropurine or 6-bromopurine intermediate.

- Typical conditions involve treatment with benzylamine under basic conditions such as potassium carbonate in polar aprotic solvents like dimethylformamide (DMF).

- This step is crucial for introducing the benzylamino group that enhances binding specificity and biological activity.

Sugar Moiety Synthesis and Functionalization

- The tetrahydrofuran sugar core is constructed or derived from protected ribose analogs.

- The stereochemistry at positions 2, 3, 4, and 5 is controlled using chiral auxiliaries or enzymatic resolution.

- The aminomethyl group at C-2 is introduced via reductive amination or nucleophilic substitution on a suitable precursor.

- Hydroxyl groups at C-3 and C-4 are often protected during intermediate steps (e.g., isopropylidene protection) and deprotected in the final stages.

Coupling of Purine and Sugar

- The modified purine base and sugar are coupled typically through glycosidic bond formation.

- Starting from commercially available 2’,3’-O-isopropylidene-6-aminomethyl-adenosine, reductive amination is used to attach aromatic aldehydes to the sugar moiety, forming intermediates.

- Subsequent reductive amination with aliphatic aldehydes or ketones yields tertiary amine intermediates.

- Global deprotection under acidic conditions (e.g., trifluoroacetic acid in dichloromethane with water) removes protecting groups to yield the target compound.

Key Reagents and Conditions

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Acid chloride formation | SOCl2, reflux, 90°C, 1 h | 72 | Converts carboxylic acid to acid chloride |

| Amide formation | Tritylamine, CH2Cl2, 0°C to RT, overnight | 72 | Protects amide intermediate |

| Reduction | Diisobutylaluminum hydride (DIBAL-H), -78°C to RT, 2 h | 85 | Reduces acid chloride or ester to alcohol |

| Oxidation | Pyridinium dichromate (PDC), CH2Cl2, RT, 2 h | 53-64 | Converts alcohol to aldehyde |

| Reductive amination | NaBH(OAc)3, AcOH, DCE, RT | High | Couples aldehydes to amines |

| Deprotection | CH2Cl2/TFA (1:1), then water | — | Removes acid-labile protecting groups |

Representative Synthetic Sequence (Summary)

Preparation of aldehyde intermediates : Starting from methyl isophthalate derivatives, sequential transformations including hydrolysis, conversion to acid chlorides, amide formation, reduction, and oxidation yield aldehyde building blocks essential for coupling reactions.

Reductive amination coupling : The aldehyde intermediates are coupled with protected adenosine derivatives via reductive amination using sodium triacetoxyborohydride in acidic conditions to form secondary and tertiary amines.

Global deprotection : Acid-labile protecting groups such as isopropylidene are removed under acidic conditions, followed by purification via preparative high-performance liquid chromatography (HPLC).

Analytical and Purification Techniques

- Chromatography : Flash column chromatography and preparative HPLC are routinely used to purify intermediates and final products.

- Spectroscopy : $$^{1}H$$ NMR, $$^{13}C$$ NMR, and mass spectrometry confirm the structure and purity.

- Yield optimization : Reaction conditions such as temperature, solvent choice, and reagent stoichiometry are optimized to maximize yields (typically 50–85% per step).

Data Table: Key Reaction Steps and Yields

| Reaction Step | Reagents/Conditions | Yield (%) | Comments |

|---|---|---|---|

| Hydrolysis of methyl ester | NaOH, MeOH, RT, 16 h | 95 | Efficient ester hydrolysis |

| Acid chloride formation | SOCl2, reflux, 90°C, 1 h | 72 | Preparation of acid chloride intermediate |

| Amide formation | Tritylamine, CH2Cl2, 0°C to RT, overnight | 72 | Amide intermediate protection |

| Reduction to alcohol | DIBAL-H, -78°C to RT, 2 h | 85 | Selective reduction |

| Oxidation to aldehyde | PDC, CH2Cl2, RT, 2 h | 53-64 | Controlled oxidation |

| Reductive amination coupling | NaBH(OAc)3, AcOH, DCE, RT | High | Key bond-forming step |

| Global deprotection | CH2Cl2/TFA (1:1), then water | — | Final deprotection |

Research Findings and Notes

- The use of trityl protecting groups and isopropylidene groups allows for selective functional group manipulation without racemization.

- Reductive amination with sodium triacetoxyborohydride provides high selectivity and yields for coupling aromatic aldehydes to amino groups.

- Strict temperature control (e.g., -78°C for DIBAL-H reductions) is critical to avoid over-reduction or side reactions.

- Final products require purification by preparative HPLC to achieve high purity suitable for biological evaluation.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing (2R,3S,4R,5R)-2-(aminomethyl)-5-(6-(benzylamino)-1H-purin-9(6H)-yl)tetrahydrofuran-3,4-diol?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions targeting the purine and tetrahydrofuran moieties. For example, describes analogous compounds synthesized with yields >85% using stepwise functionalization of the purine ring (e.g., benzylamine substitution at position 6) and stereospecific protection/deprotection of hydroxyl groups on the tetrahydrofuran core . Key steps include:

- Purine modification : Benzylamine introduction via SNAr (nucleophilic aromatic substitution) under basic conditions (e.g., K₂CO₃ in DMF).

- Stereochemical control : Use of chiral auxiliaries or enzymatic resolution to maintain the (2R,3S,4R,5R) configuration.

- Purification : Flash chromatography or preparative HPLC for isolating diastereomers.

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Combine 1H/13C NMR and HRMS for structural confirmation:

- NMR : Look for characteristic shifts in the purine ring (δ 7.5–8.5 ppm for aromatic protons) and tetrahydrofuran backbone (δ 3.5–5.5 ppm for hydroxyl and aminomethyl groups). Coupling constants (e.g., J = 6–8 Hz for vicinal diols) confirm stereochemistry .

- HRMS : Match experimental m/z with theoretical values (e.g., [M+H]+ for C₁₈H₂₁N₆O₃: 369.1674). demonstrates similar validation for brominated analogs .

Q. What safety protocols are critical for handling this compound?

- Methodological Answer : Refer to GHS classifications from analogous compounds (e.g., acute toxicity Category 4, skin/eye irritation Category 2). Implement:

- PPE : Nitrile gloves, face shields, and lab coats ( ).

- Ventilation : Use fume hoods to minimize inhalation risks (H335: respiratory irritation) .

- Storage : Inert atmosphere, desiccated at –20°C to prevent hydrolysis ( ) .

Advanced Research Questions

Q. How do substitutions on the purine ring (e.g., benzylamino vs. halogen) impact biological activity?

- Methodological Answer : Conduct structure-activity relationship (SAR) studies using analogs from (chloro), 16 (fluoro), and 12 (triazole derivatives). Compare binding affinities via:

- Receptor assays : Radioligand competition for adenosine receptors (A1, A2A).

- Computational docking : Analyze interactions with receptor pockets (e.g., benzylamino’s hydrophobic stacking vs. halogen’s electrostatic effects) .

Q. What analytical methods resolve contradictions in stereochemical assignments for this compound?

- Methodological Answer : Discrepancies in stereochemistry (e.g., vs. 12) require orthogonal validation :

- X-ray crystallography : Definitive proof of absolute configuration (e.g., used for similar furanones) .

- Circular Dichroism (CD) : Compare experimental spectra with computational predictions for diastereomers .

Q. How can metabolic stability of this compound be assessed in vitro?

- Methodological Answer : Use liver microsomal assays (human/rat):

- Incubation : Compound + NADPH-regenerating system at 37°C.

- LC-MS/MS analysis : Quantify parent compound depletion over time (t½ calculation).

- CYP inhibition screening : Identify metabolic pathways ( highlights fluoro/chloro analogs’ stability) .

Q. What strategies mitigate hygroscopicity issues during formulation?

- Methodological Answer : Hygroscopicity (common in polyhydroxylated compounds) can be reduced via:

- Co-crystallization : With non-hygroscopic coformers (e.g., succinic acid).

- Lyophilization : Freeze-drying from tert-butanol/water mixtures to stabilize amorphous forms ( ) .

Contradictions & Recommendations

- Synthetic Yields : reports yields >85%, while cites 60–75% for triazole derivatives. Recommendation : Optimize reaction time/temperature and use microwave-assisted synthesis for improved efficiency .

- Safety Data : Discrepancies in GHS classifications ( vs. 7) suggest batch-specific hazards. Recommendation : Conduct in-house toxicity screening (e.g., Ames test) for precise risk assessment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.